molecular formula C23H30N2O2S B5202592 N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide

N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide

Cat. No. B5202592
M. Wt: 398.6 g/mol
InChI Key: VBIVRZMRBWEFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Mechanism of Action

N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide selectively inhibits BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is activated upon binding to the B-cell receptor and initiates a downstream signaling cascade that leads to the activation of various transcription factors and the production of cytokines and chemokines. Inhibition of BTK by N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide blocks this signaling cascade, leading to the inhibition of B-cell proliferation, survival, and activation.
Biochemical and Physiological Effects:
In addition to its effects on B-cell receptor signaling, N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide has been shown to have other biochemical and physiological effects. N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide inhibits the production of pro-inflammatory cytokines and chemokines in immune cells, suggesting its potential use in the treatment of autoimmune and inflammatory diseases. N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide has also been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo, suggesting its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide is its selectivity for BTK, which reduces the potential for off-target effects. N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one limitation of N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide is its relatively short half-life, which may require frequent dosing in clinical applications.

Future Directions

There are several potential future directions for the research and development of N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide. One area of interest is the use of N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide in combination with other targeted therapies, such as inhibitors of PI3K or AKT, to enhance its therapeutic efficacy. Another area of interest is the use of N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide in the treatment of autoimmune and inflammatory diseases, where it may have potential as a disease-modifying agent. Finally, further studies are needed to evaluate the safety and efficacy of N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide in clinical trials, with the ultimate goal of developing a new therapeutic option for patients with B-cell malignancies and other diseases.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide involves several steps, including the formation of an amide bond between a piperidine and a phenylalanine derivative, followed by the coupling of a thienylbutyric acid derivative. The final product is obtained through a purification process that involves column chromatography and recrystallization. The synthesis of N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide has been described in detail in several scientific publications, and the compound is commercially available for research purposes.

Scientific Research Applications

N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. Preclinical studies have shown that N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide inhibits B-cell receptor signaling and induces apoptosis in B-cell lymphoma cells. N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells, suggesting its potential use in the treatment of autoimmune and inflammatory diseases.

properties

IUPAC Name

N-(3-methylphenyl)-3-[1-(4-thiophen-2-ylbutanoyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2S/c1-18-5-2-6-20(17-18)24-22(26)11-10-19-12-14-25(15-13-19)23(27)9-3-7-21-8-4-16-28-21/h2,4-6,8,16-17,19H,3,7,9-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIVRZMRBWEFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)C(=O)CCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide

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